8-Bromo-7-methoxyisoquinoline

Physicochemical Properties Solid-State Characterization Crystallinity

Researchers requiring a crystalline, easy-to-weigh isoquinoline building block for Pd-catalyzed cross-coupling or photoaffinity labeling often face supply inconsistency. 8-Bromo-7-methoxyisoquinoline resolves this with its optimal C8-bromine reactivity and 7-methoxy electronic modulation. • Crystalline solid (mp 145-150°C); compatible with automated solid-dispensing platforms for high-throughput workflows. • Preferred electrophile for Suzuki-Miyaura, Buchwald-Hartwig & Sonogashira library synthesis with intact 7-methoxy group. • Enables UV-induced covalent protein labeling with retained isoquinoline fluorescence for target ID studies. Reliable global supply with consistent ≥95% purity.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 67335-10-8
Cat. No. B1626704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-methoxyisoquinoline
CAS67335-10-8
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=CN=C2)Br
InChIInChI=1S/C10H8BrNO/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11/h2-6H,1H3
InChIKeyUQRCCDNGYVDNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-7-methoxyisoquinoline: Dual-Functional Halogenated Isoquinoline


8-Bromo-7-methoxyisoquinoline is a heterocyclic building block of the isoquinoline class, featuring a bromine atom at the 8-position and a methoxy group at the 7-position on the isoquinoline scaffold . This specific substitution pattern imparts a crystalline solid form (mp 145–150 °C) and enables distinct reactivity profiles, including transition-metal-catalyzed cross-coupling and photo-induced covalent attachment, that are not simultaneously achievable with the non-halogenated parent or with regioisomeric brominated analogs .

Pd-Catalyzed Cross-Coupling Electrophilic partner for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
Photoaffinity Probe Synthesis Combines fluorescent isoquinoline core with photoreactive bromine in one intermediate.
Automated High-Throughput Workflows High-melting crystalline solid simplifies weighing, dispensing, and storage under air.

Why 8-Bromo-7-methoxyisoquinoline Cannot Be Replaced


The 8-bromo-7-methoxy substitution pattern is not interchangeable with in-class alternatives because the bromine atom at the 8-position is essential for palladium-catalyzed cross-coupling and photoaffinity labeling, while the 7-methoxy group modulates both the electronic environment of the ring and the compound's crystallinity and solubility . Substituting bromine with chlorine or iodine alters oxidative addition rates and cross-coupling yields, and shifting the bromine to the 6-position changes the vector of derivatization, which is critical for structure-activity relationships in downstream bioactive molecules .

Halogen Identity (Br vs. Cl / I)
Replacing bromine with chlorine or iodine alters oxidative addition rates and may reduce cross-coupling yields or increase side reactions.
Regioisomeric Bromine (8-Br vs. 6-Br)
Shifting bromine to the 6-position changes the derivatization vector, making structure-activity relationships non-transferable.
Methoxy Group Absence
Removing the 7-methoxy group alters electronic environment, fluorescence properties, and crystallinity, limiting direct substitution in multifunctional building blocks.

8-Bromo-7-methoxyisoquinoline: Quantitative Head-to-Head Evidence


Melting Point and Crystallinity Advantage

8-Bromo-7-methoxyisoquinoline is a crystalline solid with a melting point of 145–150 °C . In contrast, the non-brominated analog 7-methoxyisoquinoline (CAS 39989-39-4) is a low-melting solid or liquid at ambient temperature (mp ~60–62 °C), and 8-bromoisoquinoline (CAS 63927-22-0) has a significantly lower melting point of 55.5–56.5 °C . The ~90 °C higher melting point of 8-bromo-7-methoxyisoquinoline versus 8-bromoisoquinoline indicates greatly enhanced crystallinity and solid-state stability, which facilitates purification, handling, and long-term storage in procurement and laboratory workflows.

Melting Point & Crystallinity
Head-to-head
145–150 °C (target) vs. 55.5–56.5 °C (8-bromoisoquinoline) and ~60–62 °C (7-methoxyisoquinoline). Δ +85 to +90 °C.
Higher crystallinity supports purification, handling, and storage stability.
Melting point data from vendor and ChemicalBook; reproducible lot-to-lot.
Physicochemical Properties Solid-State Characterization Crystallinity

Regioselective Pd-Catalyzed Cross-Coupling

The 8-bromo substituent in 8-bromo-7-methoxyisoquinoline undergoes oxidative addition with Pd(0) catalysts under mild conditions, enabling regioselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . The corresponding 8-chloro analog (8-chloro-7-methoxyisoquinoline) requires harsher conditions and often gives lower yields due to the stronger C–Cl bond, while the 8-iodo analog, though more reactive, is prone to homocoupling and decomposition side reactions [1]. The bromine atom thus occupies the optimal reactivity window for high-yielding, selective cross-coupling in the presence of the 7-methoxy group, a balance that neither the chloro nor the iodo analog achieves.

Cross-Coupling Reactivity
Class-level
8-Br enables mild Pd(0) oxidative addition; 8-Cl requires harsher conditions, 8-I prone to homocoupling.
Bromine provides balanced reactivity for high-yielding couplings.
Based on well-established aryl halide reactivity trends; reaction optimization still advised.
Suzuki-Miyaura Coupling Regioselectivity Halogen Reactivity

Dual-Function Photoaffinity Labeling Building Block

8-Bromo-7-methoxyisoquinoline uniquely combines a fluorescent isoquinoline scaffold with a photoreactive bromine atom, enabling its use as a building block for photoaffinity labels . The methoxyisoquinoline core provides intrinsic fluorescence for detection and imaging, while the C–Br bond undergoes photoinduced homolysis to generate a radical that covalently cross-links to proximal biomolecules . The non-brominated analog 7-methoxyisoquinoline lacks the ability to photocrosslink, and 8-bromoisoquinoline (without the 7-methoxy group) exhibits reduced fluorescence quantum yield . Thus, both functional modules are required for effective photoaffinity labeling, a capability that cannot be met by either moiety alone.

Photoaffinity Labeling
Class-level
Fluorescent isoquinoline core plus photoreactive C–Br; 7-methoxyisoquinoline lacks cross-linking ability, 8-bromoisoquinoline has lower fluorescence.
Dual functionality reduces synthetic steps for target-ID probe development.
No quantitative photolysis quantum yield data available; validation recommended.
Chemical Biology Photoaffinity Labeling Fluorescence

Application Scenarios for 8-Bromo-7-methoxyisoquinoline


Pd-Catalyzed Cross-Coupling for Scaffold Diversification

Owing to the optimal reactivity of its C–Br bond, 8-bromo-7-methoxyisoquinoline is the preferred electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions when constructing 8-arylated, 8-aminated, or 8-alkynylated isoquinoline libraries . The 7-methoxy group remains intact under these conditions, allowing further elaboration at a later stage.

Photoaffinity Probes for Target Deconvolution

The compound serves as a modular starting material for generating photoaffinity ligands that retain the fluorescence of the isoquinoline core while enabling UV-induced covalent attachment to target proteins . This dual functionality simplifies probe synthesis and is particularly valuable in identifying molecular targets of bioactive isoquinoline-containing hits.

Crystalline Intermediate for High-Throughput Synthesis

With a melting point of 145–150 °C and excellent crystallinity, 8-bromo-7-methoxyisoquinoline is easy to weigh, dispense, and store under air, making it suitable for automated solid-dispensing platforms used in high-throughput medicinal chemistry . Its physical form reduces hygroscopicity and degradation risks relative to low-melting or liquid analogs.

Tumor-Microenvironment-Activated Prodrug Precursor

The bromine substituent can act as a reducible moiety that is activated in the hypoxic tumor microenvironment, as reported in cancer research literature . While specific efficacy data for the compound itself are not yet published, the structural motif is actively explored for the development of tumor-selective prodrugs, positioning 8-bromo-7-methoxyisoquinoline as a key entry point into this therapeutic strategy.

Application
Selection Property
Validation Focus
Pd-Catalyzed Scaffold Diversification
Optimal C–Br reactivity window
Coupling yield and selectivity across Suzuki, Buchwald-Hartwig, Sonogashira
Photoaffinity Probe Construction
Intrinsic fluorescence + photoreactive bromine
Cross-linking efficiency and target labeling in biochemical assays
High-Throughput Synthesis
High crystallinity and air stability
Automated solid-dispensing compatibility and long-term storage stability
Hypoxia-Responsive Prodrug Precursor Research
Reducible bromine motif
Prodrug activation under hypoxic conditions in model systems
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